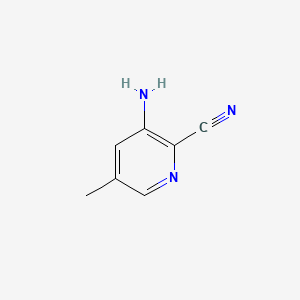

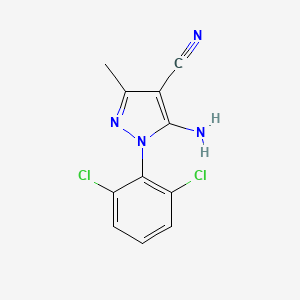

5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Unfortunately, I couldn’t find a specific description for “5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile”. However, it’s worth noting that compounds with similar structures, such as imidazole and 2-amino-1,3,4-thiadiazole, are known to possess a broad range of chemical and biological properties12.

Synthesis Analysis

I couldn’t find a specific synthesis process for “5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile”. However, similar compounds like 2-amino-1,3,4-oxadiazole derivatives have been synthesized via reactions of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones3.Molecular Structure Analysis

The molecular structure analysis of this compound is not directly available. However, compounds with similar structures like 1,2,4-triazolo[1,5-a]pyrimidines have been studied extensively4.Chemical Reactions Analysis

Specific chemical reactions involving “5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” are not available. However, reactions of thiosemicarbazides with various π-acceptors have been reported5.Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” are not directly available. However, imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents1.Aplicaciones Científicas De Investigación

Methods of Application : Metal-catalyzed reactions are employed to synthesize key structural motifs present in antidepressant drugs. Transition metals like iron, nickel, and ruthenium serve as catalysts in these reactions .

Results : The review suggests that approximately 50-60% of people with depression experience substantial improvement when using medications that include structures synthesized through these methods .

Methods of Application : The compound is involved in reactions with thiosemicarbazide and various acid chlorides to yield new oxadiazole derivatives .

Results : Several new derivatives were synthesized and showed significant antibacterial activity against Salmonella typhi .

Methods of Application : Synthesis involves reactions with thiosemicarbazide and subsequent acylation with acid chlorides .

Results : The synthesized derivatives displayed significant activity against various bacterial strains, indicating their potential as therapeutic agents .

Methods of Application : Multicomponent reactions are used to generate arrays of heterocyclic compounds, increasing structural complexity and introducing diversity .

Results : The synthesized compounds exhibited potent antibacterial and antifungal activities, as well as significant antioxidant activity .

Methods of Application : The synthesis process involves catalytic systems and the optimization of reaction conditions to improve yield and efficacy .

Results : The catalytic synthesis has led to the development of novel antidepressants with a quick onset and low side effects .

Methods of Application : Spectral analysis techniques such as IR, NMR, and mass spectrometry are used to confirm the structures of synthesized compounds .

Results : The analytical methods have enabled the identification of compounds with significant antibacterial activity, facilitating further pharmacological research .

Safety And Hazards

Direcciones Futuras

Given the broad range of biological activities exhibited by similar compounds, “5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile” could potentially serve as a scaffold for future pharmacologically active derivatives2.

Please note that this analysis is based on the available information and may not fully cover the specific compound you’re asking about. For a comprehensive analysis, further research and experimental data would be needed.

Propiedades

IUPAC Name |

5-amino-1-(2,6-dichlorophenyl)-3-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N4/c1-6-7(5-14)11(15)17(16-6)10-8(12)3-2-4-9(10)13/h2-4H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYUEANPJMLQQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674594 |

Source

|

| Record name | 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

1072944-85-4 |

Source

|

| Record name | 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-(2,6-dichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.